molecular formula C31H44N6O7 B14276255 Val-Lys-Gly-Phe-Tyr CAS No. 175701-70-9

Val-Lys-Gly-Phe-Tyr

Cat. No.: B14276255
CAS No.: 175701-70-9
M. Wt: 612.7 g/mol
InChI Key: DIBLBAURNYJYBF-XLXZRNDBSA-N
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Description

The compound “Val-Lys-Gly-Phe-Tyr” is a peptide composed of five amino acids: valine (Val), lysine (Lys), glycine (Gly), phenylalanine (Phe), and tyrosine (Tyr). Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in biological processes.

Preparation Methods

Synthetic Routes::

    Solid-Phase Peptide Synthesis (SPPS): This method involves stepwise assembly of the peptide chain on a solid support. Amino acids are sequentially added, starting from the C-terminus, using protected amino acid derivatives. The protecting groups prevent unwanted side reactions.

    Solution-Phase Synthesis: In this approach, the peptide is synthesized in solution, with each amino acid added sequentially using coupling reagents.

    Chemical Ligation: For longer peptides, chemical ligation methods combine smaller peptide fragments to form the final sequence.

Industrial Production:: Industrial-scale production of peptides often relies on SPPS or recombinant DNA technology. Recombinant expression in bacteria or yeast yields larger quantities of the desired peptide.

Chemical Reactions Analysis

Reactions::

    Oxidation: Peptides can undergo oxidation of sulfur-containing amino acids (e.g., cysteine) to form disulfide bonds.

    Reduction: Reduction of disulfide bonds can be achieved using reducing agents like dithiothreitol (DTT).

    Substitution: Peptides can undergo nucleophilic substitution reactions at specific functional groups.

    Hydrolysis: Acid or enzymatic hydrolysis breaks peptide bonds.

Common Reagents and Conditions::

    Coupling Reagents: Examples include N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

    Protecting Groups: Used to protect reactive functional groups during synthesis.

    Cleavage Reagents: TFA (trifluoroacetic acid) is commonly used to cleave peptides from the solid support.

Major Products:: The major product of peptide synthesis is the desired peptide sequence itself.

Scientific Research Applications

    Biological Research: Peptides serve as tools for studying protein-protein interactions, receptor binding, and enzyme function.

    Drug Development: Peptides are potential drug candidates due to their specificity and low toxicity.

    Diagnostic Assays: Peptides can be used in diagnostic tests (e.g., ELISA) to detect specific antibodies or antigens.

    Cosmetics and Personal Care: Peptides are used in skincare products for their anti-aging and skin-repair properties.

Mechanism of Action

The specific mechanism of action for “Val-Lys-Gly-Phe-Tyr” would depend on its context (e.g., receptor binding, enzyme inhibition). Generally, peptides can interact with cell receptors, modulate signaling pathways, or act as enzyme substrates or inhibitors.

Properties

CAS No.

175701-70-9

Molecular Formula

C31H44N6O7

Molecular Weight

612.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C31H44N6O7/c1-19(2)27(33)30(42)36-23(10-6-7-15-32)28(40)34-18-26(39)35-24(16-20-8-4-3-5-9-20)29(41)37-25(31(43)44)17-21-11-13-22(38)14-12-21/h3-5,8-9,11-14,19,23-25,27,38H,6-7,10,15-18,32-33H2,1-2H3,(H,34,40)(H,35,39)(H,36,42)(H,37,41)(H,43,44)/t23-,24-,25-,27-/m0/s1

InChI Key

DIBLBAURNYJYBF-XLXZRNDBSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)N

Canonical SMILES

CC(C)C(C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)N

Origin of Product

United States

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